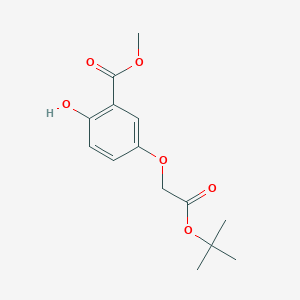
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonylmethoxy group attached to a 2-hydroxybenzoic acid methyl ester backbone. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tert-butoxycarbonylmethoxy group is introduced through a subsequent reaction with tert-butyl chloroformate and a base such as triethylamine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Acid catalyst for esterification, base for tert-butoxycarbonylation
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-hydroxybenzoic acid and methanol.
Oxidation: 2-hydroxybenzoic acid derivatives with ketone or aldehyde functionalities.
Substitution: Compounds with substituted tert-butoxycarbonylmethoxy groups.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butoxycarbonylmethoxy group can also modulate the compound’s reactivity and stability, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid methyl ester: Lacks the tert-butoxycarbonylmethoxy group, resulting in different reactivity and applications.
5-tert-Butoxycarbonylmethoxy-2-hydroxybenzoic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate is unique due to the presence of both the tert-butoxycarbonylmethoxy and methyl ester groups. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-14(2,3)20-12(16)8-19-9-5-6-11(15)10(7-9)13(17)18-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZGVRGXSRVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














